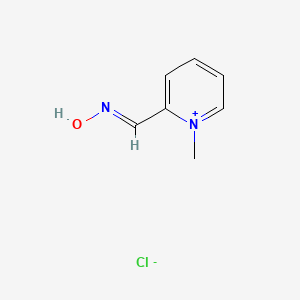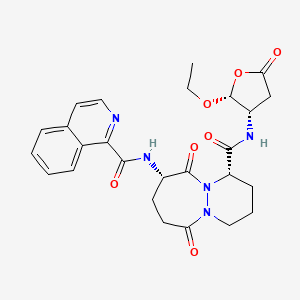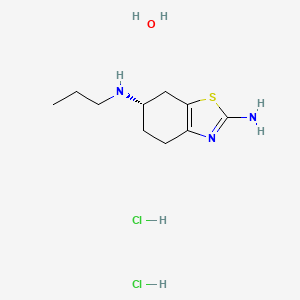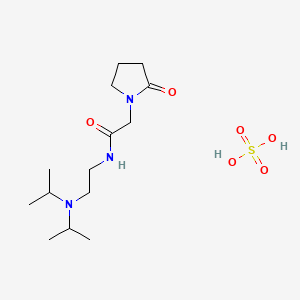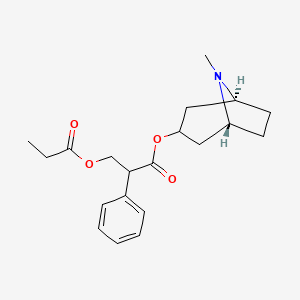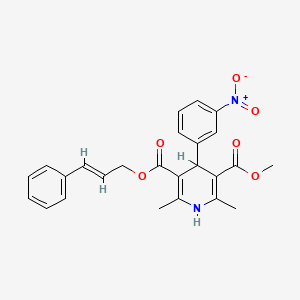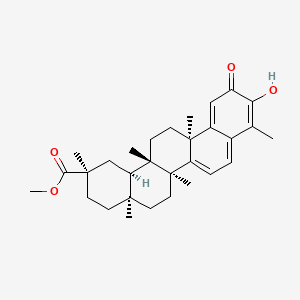
Pristimerin
Overview
Description
Pristimerin is a naturally occurring triterpenoid compound originally isolated from plant members of the genus Pristimera Miers, belonging to the Celastraceae family. It can also be found in species of the Hippocrateaceae family. This compound has garnered significant attention due to its diverse pharmacological properties, including cytotoxic, antitumor, anti-inflammatory, antibacterial, and antiviral activities .
Mechanism of Action
Pristimerin is a naturally occurring triterpenoid, originally isolated from plant members of the genus Pristimera Miers, Celastraceae, and can also be isolated from the species of the Hippocrateaceae . It has shown various in vitro and in vivo pharmacological properties .
Target of Action
This compound has been found to affect many tumor-related processes, such as apoptosis, autophagy, migration and invasion, vasculogenesis, and drug resistance . It targets crucial signaling pathways such as those involving cyclins, reactive oxygen species (ROS), microRNA, nuclear factor kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and PI3K/AKT/mammalian target of rapamycin (mTOR) pathways . It also targets the expression of protein tyrosine phosphatase non-receptor type 1 (PTPN1) via miR-542-5p .
Mode of Action
This compound interacts with its targets to induce changes in cellular processes. It inhibits telomerase activity in cells by inhibiting the expression of human telomerase reverse transcriptase (hTERT) and its mRNA encoding the catalytic subunit of the telomerase . It can also inhibit Bcl-2, inducing mitochondrial cell death via an ROS-dependent ubiquitin-proteasomal degradation pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates key cellular processes, including apoptosis, autophagy, cell migration and invasion, angiogenesis, and resistance to chemotherapy . It also affects the NF-κB, PI3K/Akt/mTOR, and MAPKs pathways .
Result of Action
The molecular and cellular effects of this compound’s action include cell cycle arrest, apoptosis, and autophagy, exhibiting anti-proliferation effects against tumors . It also inhibits the invasion, migration, and metastasis of tumor cells via affecting cell adhesion, cytoskeleton, epithelial-mesenchymal transition, cancer stem cells, and angiogenesis .
Biochemical Analysis
Biochemical Properties
Pristimerin has been found to interact with several enzymes and proteins. It was associated with the N-terminal threonine of the β5 subunit through its conjugated ketone carbon C6, exerting a chymotrypsin-like activity . It also interacts with RGS4 .
Cellular Effects
This compound induces cell cycle arrest, apoptosis, and autophagy to exhibit anti-proliferation effects against tumors . It also inhibits the invasion, migration, and metastasis of tumor cells via affecting cell adhesion, cytoskeleton, epithelial-mesenchymal transition, cancer stem cells, and angiogenesis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits Akt signaling, inhibits BAD phosphorylation, and down-regulates the expression of the anti-apoptotic protein Bcl-xL . It also targets telomerases .
Temporal Effects in Laboratory Settings
At 2.5 µM, this compound inhibited proliferation, and induced both apoptosis and autophagy in A431 and A388 skin cancer cells via ROS (reactive oxygen species)-mediated JNK (c-Jun N-terminal kinase) activation .
Dosage Effects in Animal Models
In animal models, this compound has shown to have varying effects at different dosages. For instance, this compound at a dose of 0.4 and 0.8 mg/kg, i.p., showed hepatoprotective effects on concanavalin-stimulated hepatitis in mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can inhibit Bcl-2, finally inducing mitochondrial cell death via an ROS-dependent ubiquitin-proteasomal degradation pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pristimerin can be synthesized through various chemical routes, often involving the cyclization of squalene or its derivatives. The synthesis typically requires specific reaction conditions, such as controlled temperature and pH, to ensure the correct formation of the triterpenoid structure.
Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources, primarily plants of the Celastraceae and Hippocrateaceae families. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Pristimerin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the quinone methide structure of this compound.
Substitution: Substitution reactions can occur at specific positions on the this compound molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties .
Scientific Research Applications
Pristimerin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.
Biology: Investigated for its role in cellular processes such as apoptosis and autophagy.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Potential applications in the development of pharmaceuticals and natural product-based therapies
Comparison with Similar Compounds
Pristimerin is compared with other triterpenoids such as celastrol and betulinic acid. While all these compounds share a triterpenoid backbone, this compound is unique due to its quinone methide structure, which contributes to its distinct pharmacological properties. Similar compounds include:
Celastrol: Known for its anti-inflammatory and anticancer properties.
Betulinic Acid: Recognized for its antiviral and anticancer activities
This compound stands out due to its broad-spectrum activity and potential for therapeutic applications across various fields.
Properties
IUPAC Name |
methyl 10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O4/c1-18-19-8-9-22-28(4,20(19)16-21(31)24(18)32)13-15-30(6)23-17-27(3,25(33)34-7)11-10-26(23,2)12-14-29(22,30)5/h8-9,16,23,32H,10-15,17H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFACETXYABVHFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258-84-0 | |
| Record name | Pristimerin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does pristimerin exert its anticancer effects?
A1: this compound exhibits its anticancer effects through multiple mechanisms, including:
- Induction of Apoptosis: this compound triggers apoptosis, a programmed cell death pathway, in various cancer cell lines. This involves caspase activation, DNA fragmentation, and morphological changes. [, , , , , , , ]
- Cell Cycle Arrest: this compound can arrest the cell cycle at specific phases, primarily the G0/G1 phase, preventing cancer cells from proliferating uncontrollably. This is often associated with changes in the expression of cell cycle regulatory proteins like cyclins, cyclin-dependent kinases, and cyclin-dependent kinase inhibitors. [, , , , , ]
- Inhibition of Proliferation, Migration, and Invasion: this compound demonstrates anti-metastatic potential by inhibiting the proliferation, migration, and invasion of cancer cells. This involves targeting various signaling pathways and processes like epithelial-mesenchymal transition (EMT), angiogenesis, and cancer stem cell (CSC) characteristics. [, , , , , , ]
- Modulation of Signaling Pathways: this compound affects multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis, including NF-κB, PI3K/Akt/mTOR, MAPK/ERK1/2, JNK, and others. [, , , , , , , ]
Q2: What is the role of reactive oxygen species (ROS) in this compound's activity?
A2: this compound induces the generation of ROS in cancer cells, contributing to mitochondrial dysfunction and subsequent apoptosis. Pretreatment with antioxidants like N-acetylcysteine (NAC) can attenuate this compound-induced apoptosis, confirming the role of ROS in its mechanism of action. [, , , ]
Q3: Does this compound affect any specific molecular targets?
A3: Yes, this compound has been shown to target:
- Proteasome: this compound potently inhibits the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins and proteasome target proteins like Bax, p27, and IκB-α. [] This inhibition contributes to its anti-cancer activity.
- VEGFR2: this compound suppresses tumor angiogenesis by targeting vascular endothelial growth factor receptor 2 (VEGFR2) activation. [] This, in turn, inhibits downstream signaling pathways like AKT, ERK1/2, and mTOR, hindering angiogenesis and tumor growth.
Q4: How does this compound affect the immune system in the context of cancer?
A4: this compound has been investigated for its potential to target the PD-1/PD-L1 pathway, a key immune checkpoint involved in cancer immune evasion. Studies show that PD-L1-positive exosomes loaded with this compound exhibit enhanced uptake by CD4+ T cells and keratinocytes. This targeted delivery strategy holds promise for enhancing anti-tumor immune responses and reducing psoriatic inflammation. []
Q5: What types of cancer cells have shown sensitivity to this compound in vitro?
A5: this compound has demonstrated in vitro efficacy against a wide range of cancer cell lines, including:
- Colorectal cancer [, , ]
- Lung cancer [, , ]
- Breast cancer [, , , , ]
- Prostate cancer [, , ]
- Leukemia [, ]
- Ovarian cancer []
- Glioma [, ]
- Esophageal cancer []
- Cervical cancer []
- Oral squamous cell carcinoma []
- Uveal melanoma [, ]
Q6: Has this compound's anticancer activity been validated in animal models?
A6: Yes, this compound has shown promising antitumor activity in various in vivo models:
- Xenograft Models: this compound effectively inhibits tumor growth in xenograft models of breast cancer, prostate cancer, and other cancers. [, , ]
- Ovariectomy-Induced Osteoporosis Model: this compound ameliorates bone loss and improves bone microarchitecture in ovariectomized rats, suggesting potential for treating osteoporosis. [, ]
- Sepsis-Induced Lung Injury Model: this compound attenuates lung injury in a mouse model of sepsis, suggesting potential for treating inflammatory conditions. []
- Adjuvant-Induced Arthritis Model: this compound reduces arthritis severity and joint inflammation in rat models, highlighting its anti-inflammatory and anti-arthritic potential. []
Q7: What are the key challenges and future directions for this compound research?
A7: Key areas for future research include:
Q8: What is the molecular formula and weight of this compound?
A8: this compound has the molecular formula C30H40O4 and a molecular weight of 468.63 g/mol.
Q9: Are there efforts to synthesize this compound or its derivatives?
A9: Yes, research is ongoing to synthesize this compound and its derivatives. One approach involves creating a trimeric derivative of this compound to enhance its interaction with DNA. This involves multi-step synthesis routes and exploring the reactivity of specific functional groups on the this compound molecule. []
Q10: What analytical methods are used to characterize and quantify this compound?
A10: Various analytical methods are employed, including:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for this compound detection and quantification in biological samples. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of this compound extracts. []
Q11: What is the known safety profile of this compound?
A11: While this compound has shown promising anticancer activity, its safety profile requires further investigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




